molecular formula C6H5ClINO B3346703 2-Chloro-4-iodo-3-methoxypyridine CAS No. 1227592-88-2

2-Chloro-4-iodo-3-methoxypyridine

Cat. No.: B3346703
CAS No.: 1227592-88-2
M. Wt: 269.47
InChI Key: ARNXWSMVNLXZFV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Chloro-4-iodo-3-methoxypyridine (CAS: 1818885-63-0, molecular formula: C₆H₅ClINO) is a halogenated pyridine derivative characterized by substituents at positions 2 (chloro), 3 (methoxy), and 4 (iodo). Its monoisotopic mass is 268.91043 Da, and it has been cited in 24 patents, indicating its utility in pharmaceutical or materials science research. The compound’s reactivity is influenced by the electron-withdrawing effects of chlorine and iodine, as well as the electron-donating methoxy group, making it a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Properties

IUPAC Name

2-chloro-4-iodo-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNXWSMVNLXZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the halogenation of 3-methoxypyridine, followed by selective iodination and chlorination. The reaction conditions often involve the use of halogenating agents such as iodine monochloride (ICl) and thionyl chloride (SOCl2) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids

Scientific Research Applications

2-Chloro-4-iodo-3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-3-methoxypyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the chlorine and iodine atoms. This activation facilitates nucleophilic attack and coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-Fluoro-3-iodo-4-methoxypyridine (CAS: 1627195-34-9)

  • Structural Differences : Fluorine replaces chlorine at position 2.
  • Physicochemical Properties: Molecular formula: C₆H₅FINO Molar mass: 253.01 g/mol (vs. 268.91 g/mol for the target compound).
  • Applications: Likely used in radioimaging or as a fluorine-containing pharmacophore.

3-Iodo-4-methoxypyridine

  • Structural Differences : Lacks the 2-chloro substituent.
  • Reactivity and Applications :
    • Absence of chlorine simplifies the molecule but reduces electrophilic character at position 2.
    • May serve as a precursor for iodinated ligands or catalysts.

2-Chloro-4-iodo-3-methylpyridine

  • Structural Differences : Methoxy group at position 3 replaced with methyl.
  • Key Implications: Methyl is a weaker electron donor than methoxy, decreasing resonance stabilization. Higher hydrophobicity may reduce solubility in polar solvents.

(2-Chloro-4-iodopyridin-3-yl)methanol

  • Structural Differences: Methanol substituent at position 3 instead of methoxy.
  • Functional Impact: Hydroxyl group enables hydrogen bonding, enhancing solubility in aqueous media. Potential for oxidation to carboxylic acids or derivatization via esterification.

5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine

  • Structural Differences : Additional dimethoxymethyl group at position 3 and methoxy at position 2.
  • Reactivity Considerations :
    • Bulky dimethoxymethyl group may sterically hinder reactions at position 3.
    • Enhanced electron density from dual methoxy groups could stabilize electrophilic attack.

Biological Activity

2-Chloro-4-iodo-3-methoxypyridine is a halogenated heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H5ClINOC_6H_5ClINO, featuring a pyridine ring substituted with chlorine at position 2, iodine at position 4, and a methoxy group at position 3. The presence of these electronegative halogens and the methoxy group significantly influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its derivatives. These activities include:

  • Enzyme Inhibition : Compounds similar to this compound have been studied for their potential as enzyme inhibitors, particularly in targeting kinases involved in cancer pathways.
  • Pharmacological Properties : Its derivatives have shown promise in drug discovery, particularly for anti-cancer and anti-inflammatory agents.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The halogen substituents can enhance binding affinity and specificity towards these targets, influencing their biological activity. The compound acts as a substrate that undergoes transformation through various catalytic processes, modulating the activity of molecular targets.

Case Studies and Research Findings

  • Anti-Cancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure showed potent inhibition of cell proliferation in hepatocellular carcinoma cells .
  • Enzyme Modulation : Research has highlighted the potential of this compound in modulating cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. Inhibitors derived from similar structures have been shown to reduce inflammation markers effectively .
  • Synthesis and Derivatives : Various synthetic routes have been explored to create derivatives of this compound with enhanced biological activity. These derivatives have been tested for their pharmacological properties, showcasing improved efficacy against specific biological targets.

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeTarget/PathwayReference
This compoundCytotoxicityHepatocellular carcinoma
Derivative ACOX inhibitionInflammatory pathways
Derivative BKinase inhibitionCancer cell proliferation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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